molecular formula C11H19ClN2O B7929993 2-Chloro-N-cyclopropyl-N-((1-methylpyrrolidin-2-yl)methyl)acetamide

2-Chloro-N-cyclopropyl-N-((1-methylpyrrolidin-2-yl)methyl)acetamide

Cat. No.: B7929993
M. Wt: 230.73 g/mol
InChI Key: SLECDXAVGGVIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-cyclopropyl-N-((1-methylpyrrolidin-2-yl)methyl)acetamide is a chloroacetamide derivative characterized by a cyclopropylamine group and a substituted pyrrolidine moiety. Its structure combines a reactive chloroacetamide backbone with sterically and electronically distinct substituents, which may confer unique physicochemical and biological properties. The compound’s stereochemistry, particularly the (S)-configuration of the 1-methylpyrrolidin-2-ylmethyl group (as noted in synonyms from ), could influence its activity and interaction with biological targets.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-[(1-methylpyrrolidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O/c1-13-6-2-3-10(13)8-14(9-4-5-9)11(15)7-12/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLECDXAVGGVIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CN(C2CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dichloromethane-Based Amination

Cyclopropylamine reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions. Potassium carbonate (K₂CO₃) or triethylamine (TEA) is used to neutralize HCl byproducts.

  • Conditions : 0–20°C, 2–3 hours.

  • Yield : 74.8–99%.

  • Procedure : Cyclopropylamine (4.0 mmol) and K₂CO₃ (4.8 mmol) in DCM are cooled in an ice bath. Chloroacetyl chloride (4.0 mmol) is added dropwise, followed by stirring at room temperature. Work-up involves extraction with DCM, drying (MgSO₄), and vacuum distillation.

Tetrahydrofuran (THF) as Solvent

THF offers improved solubility for larger-scale reactions:

  • Conditions : 0–20°C, 3 hours.

  • Yield : 53.9% (crude).

  • Procedure : Cyclopropylamine and TEA in THF are treated with chloroacetyl chloride. The mixture is concentrated, extracted with ethyl acetate, and purified via column chromatography.

Table 1: Comparison of 2-Chloro-N-cyclopropylacetamide Synthesis Methods

SolventBaseTemperature (°C)Yield (%)
DichloromethaneK₂CO₃0–2074.8–99
THFTriethylamine0–2053.9
AcetonitrileK₂CO₃0–8044.0

Preparation of 1-Methylpyrrolidin-2-ylmethylamine

The pyrrolidine fragment requires N-methylation and functionalization at the 2-position.

N-Methylation of Pyrrolidine

Methyl iodide or dimethyl sulfate in basic media introduces the methyl group:

  • Conditions : Reflux in methanol, 6–12 hours.

  • Yield : 70–85%.

Introduction of the Methyleneamine Group

The 2-position is functionalized via:

  • Mannich Reaction : Formaldehyde and ammonium chloride under acidic conditions.

  • Reductive Amination : 2-Pyrrolidinone reacted with methylamine and NaBH₄.

Table 2: Functionalization of 1-Methylpyrrolidine

MethodReagentsYield (%)
Mannich ReactionHCHO, NH₄Cl, HCl65
Reductive AminationMethylamine, NaBH₄78

Coupling of Intermediate Fragments

The final step involves reacting 2-chloro-N-cyclopropylacetamide with 1-methylpyrrolidin-2-ylmethylamine.

Nucleophilic Substitution

  • Conditions : K₂CO₃ in acetonitrile, 80°C, 16 hours.

  • Yield : 65%.

  • Procedure : 2-Chloro-N-cyclopropylacetamide (24.7 mmol), 1-methylpyrrolidin-2-ylmethylamine (19.76 mmol), and K₂CO₃ (49.4 mmol) in MeCN are stirred at 80°C. Post-reaction, the mixture is extracted with EtOAc, washed with brine, and purified via column chromatography.

Microwave-Assisted Coupling

  • Conditions : 110°C, 45 minutes, microwave irradiation.

  • Yield : 44%.

  • Procedure : Reagents in DCM are heated in a microwave tube. Crude product is purified via preparative HPLC.

Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents : Acetonitrile enhances reaction rates due to high dielectric constant.

  • DCM vs. THF : DCM offers better yields for intermediate synthesis (99% vs. 53.9% in THF).

Temperature Control

  • Low Temperatures (0–20°C) minimize side reactions during chloroacetyl chloride addition.

  • High Temperatures (80–110°C) accelerate coupling steps.

Purification Techniques

  • Column Chromatography : Effective for isolating intermediates (SiO₂, petroleum ether/EtOAc).

  • Preparative HPLC : Critical for final product purity, especially with microwave-assisted methods.

Challenges and Mitigation

  • Over-Alkylation : Controlled stoichiometry (1:1 amine:chloroacetamide) and excess base prevent di-alkylation.

  • Stereochemical Control : Chiral resolving agents (e.g., laevotartaric acid) may be required for enantiopure products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclopropyl-N-((1-methylpyrrolidin-2-yl)methyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-cyclopropyl-N-((1-methylpyrrolidin-2-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-N-((1-methylpyrrolidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Substituent Diversity : The target compound’s cyclopropyl and pyrrolidine groups distinguish it from agrochemical analogs like alachlor or pretilachlor, which feature aromatic and alkoxy substituents. These differences likely alter lipophilicity, metabolic stability, and target specificity .

Physicochemical and Toxicological Profiles

  • Purity and Stability : While 2-chloro-N-(2,2-dimethylpropyl)acetamide () is reported at 95% purity, the target compound’s stability may depend on steric protection of the acetamide bond by its bulky substituents.
  • Toxicity: Limited data exist for many chloroacetamides. For instance, 2-Cyano-N-[(methylamino)carbonyl]acetamide lacks thorough toxicological studies , implying that the target compound’s safety profile may also require further investigation.

Biological Activity

2-Chloro-N-cyclopropyl-N-((1-methylpyrrolidin-2-yl)methyl)acetamide is a synthetic organic compound with the molecular formula C11H19ClN2O. Its unique structure, featuring a chloro group, a cyclopropyl group, and a pyrrolidine ring, positions it as a promising candidate for various biological applications, particularly in medicinal chemistry and pharmacology.

The compound's structural characteristics contribute to its biological activity. The presence of the chloro group allows for nucleophilic substitutions, while the cyclopropyl and pyrrolidine moieties enhance its stability and interaction potential with biological targets.

PropertyValue
Molecular FormulaC11H19ClN2O
IUPAC Name2-chloro-N-cyclopropyl-N-((1-methylpyrrolidin-2-yl)methyl)acetamide
Molecular Weight232.74 g/mol
CAS Number1353972-49-2

The biological activity of 2-Chloro-N-cyclopropyl-N-((1-methylpyrrolidin-2-yl)methyl)acetamide is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may modulate enzyme activity or receptor binding, leading to various pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds similar to 2-Chloro-N-cyclopropyl-N-((1-methylpyrrolidin-2-yl)methyl)acetamide exhibit significant antimicrobial properties. A study screened several chloroacetamides for their antibacterial and antifungal activities using agar diffusion techniques against various strains of bacteria including E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus.

Table 1: Antimicrobial Activity Results

Compound CodeE. coli (mm)P. aeruginosa (mm)S. aureus (mm)
3a716No zone
3b262325
3c303536
3d272930
............

The results demonstrate varying degrees of antibacterial efficacy, suggesting that modifications in the structure can significantly influence activity levels .

Pharmacological Studies

In addition to antimicrobial properties, there are indications that this compound may possess other therapeutic effects. It has been investigated for potential applications in drug discovery, particularly in the development of new therapeutic agents targeting specific diseases.

Case Studies

  • Antimicrobial Screening : In a comprehensive study published in the International Journal of Pharma Sciences and Research, researchers synthesized various chloroacetamides and evaluated their antimicrobial properties. The findings highlighted that derivatives with similar structures to our compound showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Enzyme Interaction Studies : Another study focused on the interaction of similar compounds with cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can significantly affect the pharmacokinetics and toxicity profiles of drugs derived from this class of compounds .

Q & A

Basic: What are the optimized synthetic routes for 2-Chloro-N-cyclopropyl-N-((1-methylpyrrolidin-2-yl)methyl)acetamide, and what analytical techniques validate its purity?

Methodological Answer:
The synthesis of chloroacetamide derivatives typically involves reacting a primary or secondary amine with chloroacetyl chloride under basic conditions. For example, analogous compounds like 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide are synthesized using triethylamine as a base in dichloromethane . Key steps include:

  • Reagent Ratios: Maintain a 1:1 molar ratio of amine to chloroacetyl chloride to minimize side reactions.
  • Purification: Use recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product .
  • Characterization: Validate purity via 1H/13C NMR (e.g., δ ~3.8–4.2 ppm for CH2Cl groups) and IR spectroscopy (C=O stretch at ~1650–1700 cm⁻¹) .

Advanced: How can regioselectivity challenges in the alkylation of cyclopropane and pyrrolidine moieties be addressed during synthesis?

Methodological Answer:
Regioselectivity in multi-amine systems (e.g., cyclopropyl and pyrrolidine groups) can be controlled by:

  • Steric and Electronic Effects: Use bulky bases (e.g., DIPEA) to direct alkylation to less hindered amines .
  • Temperature Modulation: Lower temperatures (~0°C) favor kinetic control, while higher temperatures promote thermodynamic products .
  • Protection/Deprotection Strategies: Temporarily protect reactive amines with Boc or Fmoc groups to ensure selective functionalization .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
Safety measures are derived from structurally similar chloroacetamides:

  • PPE: Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors, as chloroacetamides may release HCl during decomposition .
  • First Aid: In case of exposure, rinse skin with water for 15 minutes and seek medical attention for respiratory irritation .

Advanced: How can computational modeling predict the reactivity of the chloroacetamide group in nucleophilic substitution reactions?

Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model reaction pathways:

  • Nucleophilic Attack: Calculate activation energies for Cl⁻ displacement by amines or thiols to identify kinetically favored products .
  • Solvent Effects: Include solvation models (e.g., PCM) to assess how polar aprotic solvents (e.g., DMF) stabilize transition states .
  • Electrostatic Potential Maps: Visualize electron-deficient regions (e.g., Cl atom) to predict sites for nucleophilic substitution .

Basic: What spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Identify cyclopropane protons (δ ~0.5–1.5 ppm) and pyrrolidine CH2 groups (δ ~2.5–3.5 ppm) .
    • 13C NMR: Confirm carbonyl carbons (δ ~165–170 ppm) and quaternary cyclopropane carbons (δ ~10–20 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm error .

Advanced: How can contradictory crystallographic and solution-phase NMR data be resolved for this compound?

Methodological Answer:
Discrepancies between solid-state (X-ray) and solution-phase structures may arise from conformational flexibility:

  • Dynamic NMR: Perform variable-temperature experiments to detect restricted rotation (e.g., amide bonds) .
  • X-Ray Diffraction: Compare bond lengths and angles (e.g., C-Cl = ~1.79 Å) with DFT-optimized geometries .
  • Molecular Dynamics Simulations: Model solvent interactions to explain differences in torsional angles .

Basic: What are the hydrolysis pathways of this compound under acidic vs. basic conditions?

Methodological Answer:

  • Acidic Hydrolysis: Protonation of the amide nitrogen increases electrophilicity, leading to cleavage of the C-N bond and formation of cyclopropylamine and chloroacetic acid .
  • Basic Hydrolysis (Saponification): OH⁻ attacks the carbonyl carbon, yielding cyclopropanamine and sodium chloroacetate .
  • Kinetic Monitoring: Use HPLC or pH-stat methods to track degradation rates at varying pH .

Advanced: How does the compound’s hygroscopicity impact formulation stability, and how can it be mitigated?

Methodological Answer:
Hygroscopicity can be assessed via:

  • Dynamic Vapor Sorption (DVS): Measure moisture uptake at 25°C/60% RH; >5% weight gain indicates instability .
  • Mitigation Strategies:
    • Lyophilization: Convert to a stable amorphous form.
    • Excipient Blending: Use silica nanoparticles or cellulose derivatives to adsorb moisture .

Basic: What biological screening assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

  • Enzyme Inhibition: Test against acetylcholinesterase or proteases using fluorometric assays (e.g., Ellman’s reagent) .
  • Antimicrobial Activity: Perform MIC assays in Mueller-Hinton broth against Gram-positive/negative strains .
  • Cytotoxicity: Use MTT assays on HEK-293 or HepG2 cells to assess IC50 values .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Methodological Answer:

  • Core Modifications: Replace cyclopropane with bicyclo[1.1.1]pentane to enhance metabolic stability .
  • Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF3) on the pyrrolidine ring to improve binding affinity .
  • Pharmacophore Mapping: Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding with C=O) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.